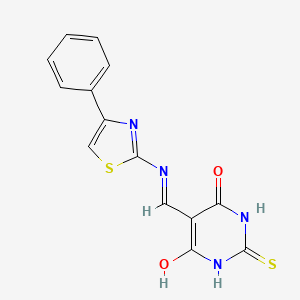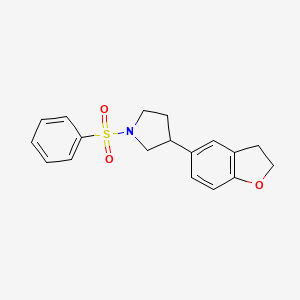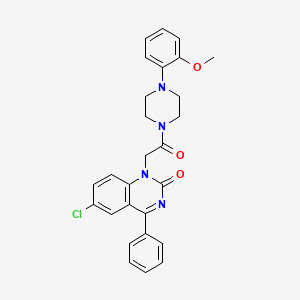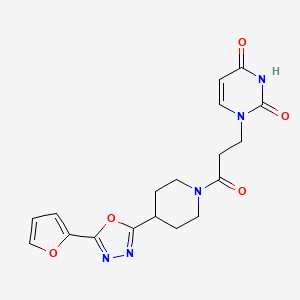
5-(((4-phenylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 5-(((4-phenylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, is a thiazolopyrimidine derivative. Thiazolopyrimidines are a class of heterocyclic compounds that have garnered attention due to their diverse biological activities, including antiviral, antibacterial, and antifungal properties. These compounds are structurally related to nucleosides and have shown potential in the development of therapeutic agents .
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives often involves multicomponent reactions that can be performed under catalyst-free conditions, which is advantageous for green chemistry. For instance, a related compound, 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, was synthesized using a catalyst-free method in aqueous ethanol, demonstrating the potential for efficient and environmentally friendly synthesis routes for these compounds . Another synthesis approach involves the condensation of thiobarbituric acid with aldehydes in the presence of pyridine, as seen in the synthesis of a similar compound, 5,5'-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) .
Molecular Structure Analysis
The molecular structure of thiazolopyrimidine derivatives is characterized by the presence of a thiazole ring fused to a pyrimidine ring. The structural analysis is often carried out using various spectroscopic techniques such as IR, NMR, and MS, as well as X-ray crystallography. For example, the structure of 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was confirmed by XRD-single-crystal analysis . These analyses provide insights into the electronic and spatial configuration of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazolopyrimidine derivatives can undergo various chemical reactions, expanding their chemical diversity and potential for biological activity. For instance, the reaction of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with m-chloroperbenzoic acid yielded a sulfoxide derivative, demonstrating the compound's ability to participate in oxidation reactions . Additionally, the transformation of thiazolopyrimidine derivatives into fused heterocyclic systems can be achieved, as seen in the synthesis of 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the development of pharmaceutical agents, as they affect the compound's bioavailability and pharmacokinetics. The thermal activity of these compounds can be evaluated using techniques like TG/DTG analysis, providing information on their stability under various conditions . Additionally, the non-linear optical (NLO) properties of these compounds can be investigated, which may have implications for their use in materials science .
Scientific Research Applications
Synthesis and Structural Analysis
This compound is synthesized through a condensation process involving specific reagents and catalysts, demonstrating the versatility of thiazolopyrimidine derivatives in chemical synthesis. Notably, studies have shown the synthesis of similar compounds by condensing thiobarbituric acid with various aldehydes, highlighting the structural diversity and potential for modification to enhance biological activity or other chemical properties (Asiri & Khan, 2010).
Antiviral Activity
Research on thiazolopyrimidines has unveiled their significant antiviral properties, especially against human cytomegalovirus (HCMV). These compounds' structural similarities to acyclonucleosides suggest their potential as therapeutic agents. A specific study highlighted a compound's comparable activity to ganciclovir against HCMV, including strains resistant to conventional treatments, underscoring the therapeutic promise of these derivatives (Revankar et al., 1998).
Anticancer Properties
The synthesis and evaluation of isothiazolopyrimidines have demonstrated significant anticancer activity, particularly against leukemia and sarcoma. These findings suggest the utility of thiazolopyrimidine scaffolds in developing novel anticancer agents, providing a basis for further medicinal chemistry efforts to enhance efficacy and selectivity (Machoń et al., 1987).
Antimicrobial and Antioxidant Activities
Compounds derived from thioxodihydropyrimidine-4,6(1H,5H)-dione have been explored for their antimicrobial and antioxidant activities. The structural versatility of these compounds allows for the synthesis of derivatives with potent antibacterial and antifungal properties, highlighting their potential as leads for the development of new antimicrobial agents. Notably, some derivatives exhibited significant activity against a range of microbial strains, emphasizing the importance of structural modification in enhancing biological activity (Laxmi et al., 2012).
Nonlinear Optical Materials
The structural features of barbiturates derived from thioxodihydropyrimidine-4,6(1H,5H)-dione have been explored for their potential in nonlinear optical (NLO) materials. Research indicates that the noncentrosymmetric crystal structures of these compounds can significantly contribute to NLO properties, offering a pathway to developing new materials for optical and electronic applications (Ivanova & Spiteller, 2019).
properties
IUPAC Name |
6-hydroxy-5-[(E)-(4-phenyl-1,3-thiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c19-11-9(12(20)18-13(21)17-11)6-15-14-16-10(7-22-14)8-4-2-1-3-5-8/h1-7H,(H3,17,18,19,20,21)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIAARAKDUEHAB-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-phenylthiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)
![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxyphenyl)methanone](/img/structure/B2509239.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)
![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)
![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)

![3-[3-[1,3-Benzoxazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2509249.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)



![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)